2-{[4-(3-methylbenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole
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Overview
Description
2-{[4-(3-methylbenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring, which is further connected to a tolyl group
Mechanism of Action
Target of Action
The compound, also known as F5614-0123, is an investigational, orally bioavailable, highly selective, adenosine triphosphate (ATP)-competitive inhibitor of the WEE1 tyrosine kinase . WEE1 is a key regulator of cell cycle progression that influences entry into mitosis by modulating activity of cyclin-dependent kinase 1 (CDK1, also referred to as cell division cycle 2 [CDC2]) .
Mode of Action
The proposed mechanism of action of F5614-0123 involves promoting entry into uncontrolled mitosis for cells with accumulated DNA damage . This is achieved by inhibiting WEE1, which reduces the phosphorylation of CDC2 (CDK1), permitting cells to proceed through the cell cycle with an accumulation of DNA damage .
Biochemical Pathways
The inhibition of WEE1 by F5614-0123 affects the G2/M and S-phase checkpoints of the cell cycle . This mechanism presents an opportunity as a therapeutic target in cancer therapy, either in cells relying on cell cycle checkpoints regulated by WEE1 or to potentiate DNA damaging agents .
Result of Action
The result of F5614-0123’s action is cell death via mitotic catastrophe . This occurs when cells with accumulated DNA damage are forced to enter uncontrolled mitosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-methylbenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole derivative, which is then reacted with a piperazine derivative. The final step involves the introduction of the tolyl group through a coupling reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-methylbenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-{[4-(3-methylbenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced performance in applications such as coatings, adhesives, and polymers.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: This compound features a benzoic acid moiety with an iodine substituent, which can undergo similar chemical reactions.
2-Fluorodeschloroketamine: This compound is a dissociative anesthetic related to ketamine, with a fluorine substituent instead of chlorine.
tert-Butyl carbamate: This compound is used as a protecting group in organic synthesis and has similar reactivity in certain chemical reactions.
Uniqueness
2-{[4-(3-methylbenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is unique due to its combination of a benzimidazole moiety, a piperazine ring, and a tolyl group. This unique structure allows for specific interactions with molecular targets and provides a versatile platform for the development of new materials and bioactive molecules.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-5-4-6-16(13-15)20(25)24-11-9-23(10-12-24)14-19-21-17-7-2-3-8-18(17)22-19/h2-8,13H,9-12,14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLWTKJKTXCZNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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